molecular formula C9H13O4P B13713845 Dimethyl 4-Hydroxybenzylphosphonate CAS No. 68997-88-6

Dimethyl 4-Hydroxybenzylphosphonate

Cat. No.: B13713845
CAS No.: 68997-88-6
M. Wt: 216.17 g/mol
InChI Key: MKOOSVGHPFSCBI-UHFFFAOYSA-N
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Description

Dimethyl 4-Hydroxybenzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl ring with a hydroxyl substituent at the para position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-Hydroxybenzylphosphonate can be synthesized through the Pudovik reaction, which involves the addition of dialkyl phosphites to benzaldehydes. The reaction typically requires a base catalyst and can be carried out under mild conditions . Another method involves the condensation of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and efficiency. This includes the use of specific catalysts and controlled reaction environments to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-Hydroxybenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Dimethyl 4-Hydroxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its potential antibacterial applications.

Comparison with Similar Compounds

Comparison: Dimethyl 4-Hydroxybenzylphosphonate is unique due to its specific hydroxyl substitution on the benzyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(dimethoxyphosphorylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O4P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOOSVGHPFSCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708860
Record name Dimethyl [(4-hydroxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68997-88-6
Record name Dimethyl [(4-hydroxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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